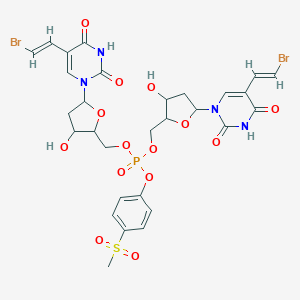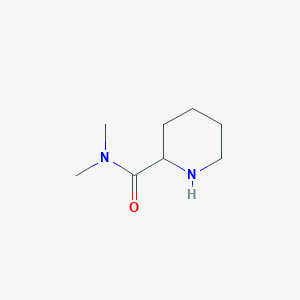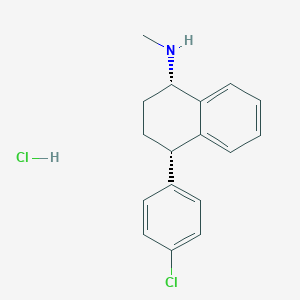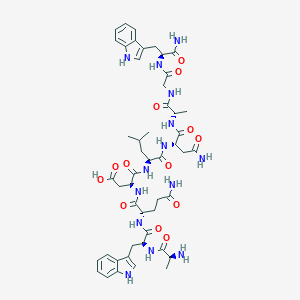
Locustamyoinhibiting Peptide, Locusta Migratoria
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Locustamyoinhibiting Peptide (Lom-MIP) is a neuropeptide that has been identified in the migratory locust, Locusta migratoria. Lom-MIP is a member of the myoinhibiting peptide family, which is known to regulate muscle contraction in insects. The peptide has been studied extensively for its potential applications in scientific research, particularly in the field of insect physiology.
作用機序
Locustamyoinhibiting Peptide, Locusta Migratoria acts as a neuromodulator in insects, inhibiting muscle contraction by blocking the release of calcium ions from the sarcoplasmic reticulum. The peptide binds to a specific receptor on the surface of muscle cells, triggering a signaling cascade that ultimately leads to the inhibition of muscle contraction.
生化学的および生理学的効果
Locustamyoinhibiting Peptide, Locusta Migratoria has a number of biochemical and physiological effects on insects. In addition to its role in muscle contraction, the peptide has been shown to regulate feeding behavior and metabolism in locusts. Locustamyoinhibiting Peptide, Locusta Migratoria also plays a role in the regulation of reproduction in female locusts.
実験室実験の利点と制限
Locustamyoinhibiting Peptide, Locusta Migratoria has several advantages as a tool for scientific research. Its specificity for insect muscle cells makes it a valuable tool for investigating insect physiology. Additionally, the peptide is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of Locustamyoinhibiting Peptide, Locusta Migratoria in laboratory experiments. The peptide is specific to insects, meaning that it cannot be used to study muscle function in other organisms. Additionally, the effects of Locustamyoinhibiting Peptide, Locusta Migratoria on insect physiology may be influenced by a variety of environmental factors, such as temperature and humidity.
将来の方向性
There are a number of future directions for research on Locustamyoinhibiting Peptide, Locusta Migratoria. One area of interest is the development of insecticides that target the peptide's mechanism of action. Additionally, the peptide's role in regulating feeding behavior and metabolism in locusts may have applications in the development of pest management strategies. Finally, further investigation into the biochemical and physiological effects of Locustamyoinhibiting Peptide, Locusta Migratoria may yield insights into the broader mechanisms underlying insect physiology.
合成法
Locustamyoinhibiting Peptide, Locusta Migratoria is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 12 amino acids, and its sequence has been determined through a combination of biochemical and molecular biology techniques. The SPPS method involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage to release the peptide.
科学的研究の応用
Locustamyoinhibiting Peptide, Locusta Migratoria has been used in a variety of scientific research applications, including studies on insect muscle physiology, insect behavior, and insecticide development. The peptide has been shown to be an effective inhibitor of muscle contraction in insects, making it a valuable tool for investigating the mechanisms underlying muscle function.
特性
CAS番号 |
138168-63-5 |
|---|---|
製品名 |
Locustamyoinhibiting Peptide, Locusta Migratoria |
分子式 |
C49H66N14O13 |
分子量 |
1059.1 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H66N14O13/c1-23(2)15-34(47(74)62-36(18-39(52)65)46(73)57-25(4)44(71)56-22-40(66)58-33(42(53)69)16-26-20-54-30-11-7-5-9-28(26)30)61-49(76)37(19-41(67)68)63-45(72)32(13-14-38(51)64)59-48(75)35(60-43(70)24(3)50)17-27-21-55-31-12-8-6-10-29(27)31/h5-12,20-21,23-25,32-37,54-55H,13-19,22,50H2,1-4H3,(H2,51,64)(H2,52,65)(H2,53,69)(H,56,71)(H,57,73)(H,58,66)(H,59,75)(H,60,70)(H,61,76)(H,62,74)(H,63,72)(H,67,68)/t24-,25-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
CSOIWTCLMCXLJE-QUNUXEEMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
その他のCAS番号 |
138168-63-5 |
配列 |
AWQDLNAGW |
同義語 |
Ala-Trp-Gln-Asp-Leu-Asn-Ala-Gly-Trp-NH2 Locusta myoinhibiting peptide, Locusta migratoria locustamyoinhibiting peptide, Locusta migratoria LOM-MIP protein, Locusta migratoria |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



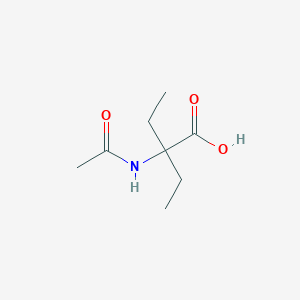

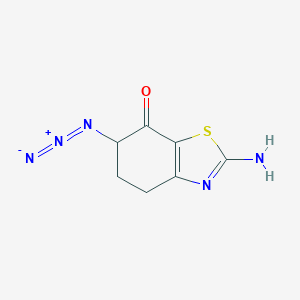

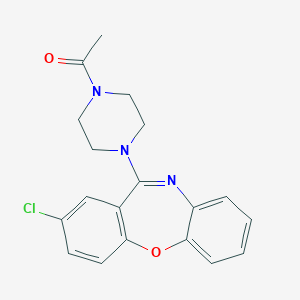


![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
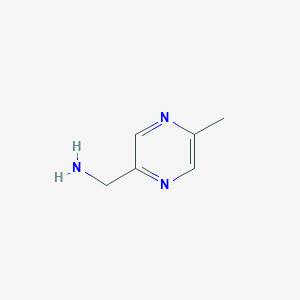
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
